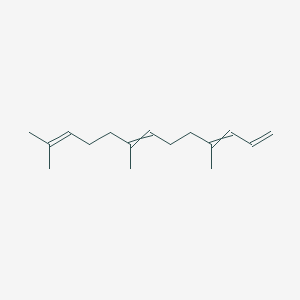
4,8,12-Trimethyltrideca-1,3,7,11-tetraene
Vue d'ensemble
Description
4,8,12-Trimethyltrideca-1,3,7,11-tetraene is a terpenoid compound with the molecular formula C16H26 and a molecular weight of 218.38 g/mol . It is known for its role as a plant volatile, emitted by various plants in response to environmental stimuli . This compound is also referred to as (E,E)-4,8,12-trimethyl-1,3,7,11-tridecatetraene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12-Trimethyltrideca-1,3,7,11-tetraene typically involves the use of terpenoid precursors. One common method includes the use of (E)-nerolidol and (E,E)-geranyllinalool as starting materials . These precursors undergo oxidation and cyclization reactions, often catalyzed by enzymes such as cytochrome P450 .
Industrial Production Methods
Industrial production of this compound is less common, but it can be achieved through biotechnological methods. This involves the use of genetically engineered microorganisms that express the necessary enzymes to convert simple terpenoid precursors into this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4,8,12-Trimethyltrideca-1,3,7,11-tetraene undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by cytochrome P450 enzymes, leading to the formation of oxidized derivatives.
Reduction: Although less common, reduction reactions can convert this compound into more saturated terpenoids.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen and cytochrome P450 enzymes.
Reduction: Hydrogen gas and metal catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: Halogens and halogenating agents like N-bromosuccinimide (NBS) are commonly employed.
Major Products
The major products formed from these reactions include oxidized terpenoids, reduced terpenoids, and various substituted derivatives .
Applications De Recherche Scientifique
4,8,12-Trimethyltrideca-1,3,7,11-tetraene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,8,12-Trimethyltrideca-1,3,7,11-tetraene involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
4,8,12-Trimethyltrideca-1,3,7,11-tetraene can be compared with other similar terpenoid compounds:
4,8-Dimethyl-1,3,7-nonatriene (DMNT): Both compounds are plant volatiles involved in defense mechanisms, but DMNT has a shorter carbon chain and fewer double bonds.
Geranyllinalool: This compound is a precursor in the biosynthesis of this compound and shares similar structural features.
These comparisons highlight the unique structural features and biological roles of this compound.
Propriétés
IUPAC Name |
4,8,12-trimethyltrideca-1,3,7,11-tetraene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26/c1-6-9-15(4)12-8-13-16(5)11-7-10-14(2)3/h6,9-10,13H,1,7-8,11-12H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLVBFJCJXHUCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















